(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
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Description
Introduction (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a compound derived from (R)-3-hydroxybutanoic acid. It has applications in various chemical reactions and is used in the synthesis of different organic compounds.
Synthesis Analysis A highly stereoselective synthesis method has been described for compounds similar to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, demonstrating the use of protected carboxylic acids as intermediates in the preparation of renin inhibitory peptides (Thaisrivongs et al., 1987). Another method for synthesizing a related compound, (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid, has been developed using diazo ketones (Linder, Steurer, & Podlech, 2003).
Molecular Structure Analysis The crystal and molecular structure of compounds similar to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid have been analyzed, such as in the study of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, providing insights into the conformational properties and hydrogen bonding of these molecules (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Chemical Reactions and Properties Various chemical reactions involving similar compounds have been studied. For instance, the reactions of chiral 1,3-dioxin-4-ones derived from (R)-3-hydroxybutanoic acid have been explored for substitutions and chain elongations, demonstrating the chemical versatility of these compounds (Noda & Seebach, 1987).
Physical Properties Analysis The physical properties of related compounds, such as polymers derived from dihydroxybutyric acid, have been analyzed. These studies provide insights into properties like glass-transition temperature and molecular stability, important for understanding the physical behavior of these compounds under various conditions (Tsai, Wang, & Darensbourg, 2016).
Chemical Properties Analysis The chemical properties of similar compounds, including their reactivity and potential applications in medicinal chemistry, have been extensively studied. For instance, the synthesis and inhibition properties of amino acids with tert-butoxycarbonyl groups highlight the diverse chemical functionalities of these compounds (Silverman, Durkee, & Invergo, 1986).
Scientific Research Applications
1. Dipeptide Synthesis
- Application Summary: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid .
- Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Results or Outcomes: Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .
properties
IUPAC Name |
(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515994 |
Source
|
Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | |
CAS RN |
120021-39-8 |
Source
|
Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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